molecular formula C16H16N4OS B10943496 (5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(3-methylphenyl)-2-thioxoimidazolidin-4-one

(5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(3-methylphenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B10943496
M. Wt: 312.4 g/mol
InChI Key: OGYVIVWELFRUOS-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a synthetic compound known for its potential cytotoxic properties. It is characterized by the presence of a pyrazole ring and an imidazole ring, making it a unique structure in medicinal chemistry.

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

(5Z)-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-3-(3-methylphenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H16N4OS/c1-10-5-4-6-13(7-10)20-15(21)14(17-16(20)22)8-12-9-19(3)18-11(12)2/h4-9H,1-3H3,(H,17,22)/b14-8-

InChI Key

OGYVIVWELFRUOS-ZSOIEALJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CN(N=C3C)C)/NC2=S

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CN(N=C3C)C)NC2=S

Origin of Product

United States

Preparation Methods

The synthesis of 5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole and imidazole intermediates. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with cellular targets. It is believed to interfere with the DNA replication process in cancer cells, leading to cell death. The molecular targets and pathways involved include the inhibition of specific enzymes that are crucial for cell division .

Comparison with Similar Compounds

Similar compounds include other pyrazole and imidazole derivatives. Compared to these compounds, 5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its specific substitution pattern and the presence of both pyrazole and imidazole rings. This unique structure contributes to its distinct chemical and biological properties .

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